

Application Note: Precision Formulation of Adamantamine Fumarate Nanoparticles

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Compound of Interest

Compound Name: Adamantamine fumarate

Cat. No.: B10814381

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Part 1: Executive Summary & Scientific Rationale

Introduction

Adamantamine Fumarate (the fumarate salt of 1-adamantylamine/Amantadine) is a stable salt form of the antiviral and antiparkinsonian agent amantadine.[1][2][3][4][5] While the hydrochloride salt is more common, the fumarate salt is often investigated for its altered physicochemical properties, specifically regarding solubility profiles and counter-ion stability in solid-state formulations.

Formulating **Adamantamine Fumarate** into nanoparticles (NPs) addresses three critical therapeutic bottlenecks:

- **Blood-Brain Barrier (BBB) Permeation:** Passive diffusion of free adamantamine is limited; nanocarriers (especially PLGA or Chitosan) can facilitate transport via receptor-mediated endocytosis.
- **Half-life Extension:** Free adamantamine requires frequent dosing. Nanoparticles provide a sustained release profile, reducing plasma fluctuations.

- **Reduced Peripheral Toxicity:** Encapsulation minimizes systemic exposure, reducing side effects such as livedo reticularis and orthostatic hypotension.

Formulation Strategy

This guide presents two distinct, validated protocols adapted for the Fumarate salt:

- **Protocol A (PLGA Nanospheres):** Utilizes a Double Emulsion Solvent Evaporation (W1/O/W2) technique. This is the gold standard for encapsulating hydrophilic salts like **Adamantamine Fumarate** into hydrophobic polymers.
- **Protocol B (Chitosan Nanocarriers):** Utilizes Ionic Gelation. This method exploits the positive charge of the adamantamine amine group and chitosan, crosslinked with TPP, ideal for nose-to-brain delivery systems.

Part 2: Pre-Formulation & Materials[6]

Materials Checklist

- **API: Adamantamine Fumarate** (Purity >98%).
- **Polymer:** PLGA (Poly(lactic-co-glycolic acid)), 50:50 or 75:25 ratio, ester-terminated (MW 30-60 kDa) for Protocol A; Low MW Chitosan (deacetylation >85%) for Protocol B.
- **Surfactant/Stabilizer:** Polyvinyl alcohol (PVA) (MW 30-70 kDa, 87-89% hydrolyzed).
- **Solvents:** Dichloromethane (DCM) or Ethyl Acetate (organic phase); Deionized water (aqueous phase).
- **Crosslinker:** Sodium Tripolyphosphate (TPP) for Protocol B.

Critical Pre-Formulation Step: Salt Stoichiometry & Solubility

Unlike the HCl salt, **Adamantamine Fumarate** may exhibit lower aqueous solubility.

- **Action:** Determine saturation solubility in pH 7.4 PBS and pH 1.2 simulated gastric fluid.

- Adjustment: If solubility in the inner aqueous phase (W1) is insufficient for high drug loading, add a co-solvent (e.g., 10% Ethanol) or adjust the pH of W1 to ensure full ionization of the amine.

Part 3: Experimental Protocols

Protocol A: PLGA Nanoparticles via W1/O/W2 Double Emulsion

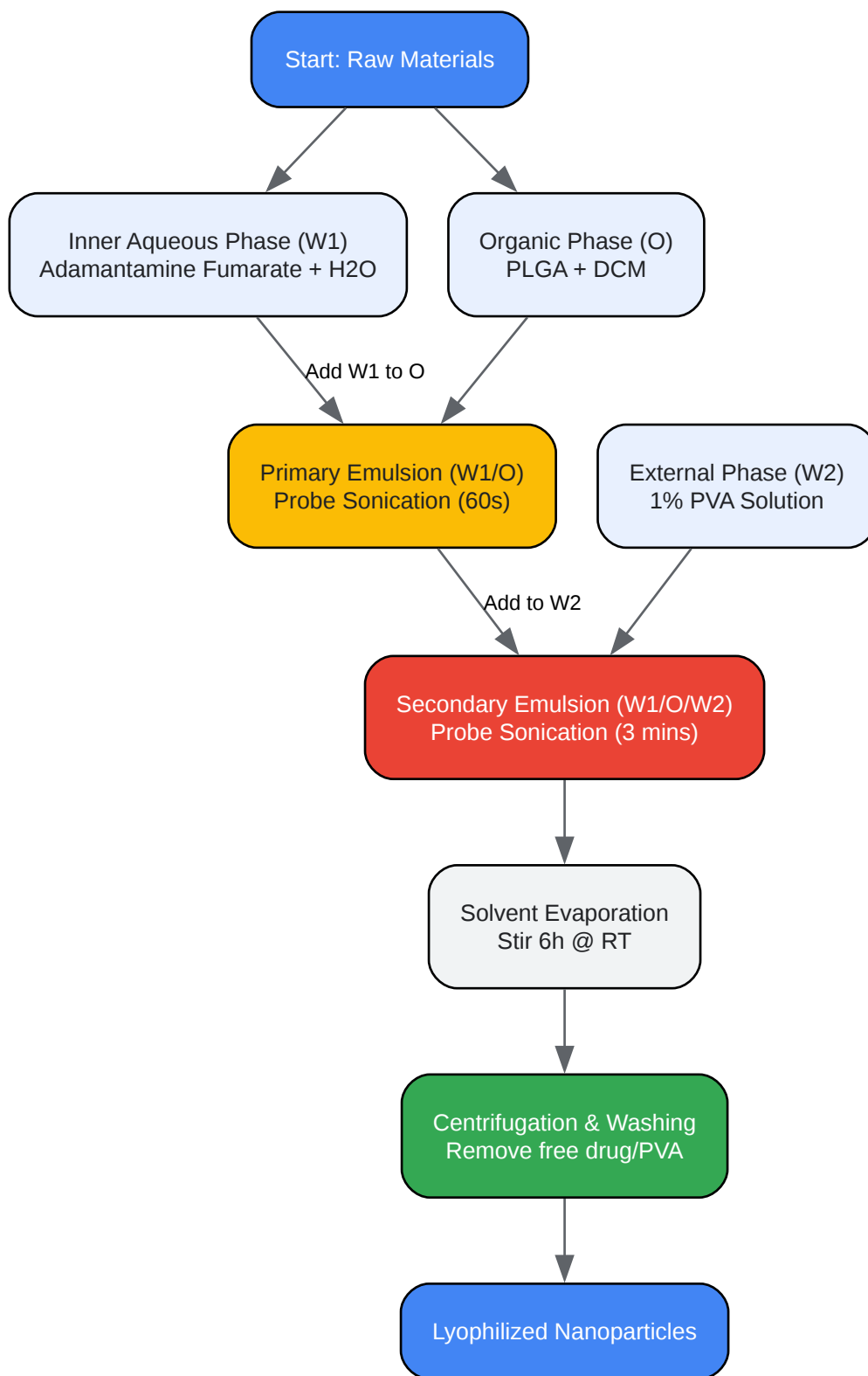
Best for: Sustained release (days/weeks) and systemic stability.

Step-by-Step Methodology

- Preparation of Inner Aqueous Phase (W1):
 - Dissolve 20 mg of **Adamantamine Fumarate** in 1 mL of deionized water (or PBS pH 7.4).
 - Note: Vortex until clear. If turbid, gently heat to 35°C.
- Preparation of Organic Phase (O):
 - Dissolve 100 mg of PLGA in 4 mL of Dichloromethane (DCM).
 - Mechanistic Insight: The polymer concentration controls viscosity. Higher viscosity increases particle size but improves encapsulation efficiency (EE%).
- Primary Emulsification (W1/O):
 - Add W1 dropwise into the Organic Phase (O) under magnetic stirring.
 - Sonication: Probe sonicate (20 kHz, 40% amplitude) for 60 seconds on an ice bath.
 - Result: Formation of a primary stable emulsion.
- Secondary Emulsification (W1/O/W2):
 - Prepare External Aqueous Phase (W2): 20 mL of 1% (w/v) PVA solution.
 - Add the primary emulsion (W1/O) into the W2 phase.

- Sonication: Probe sonicate (20 kHz, 60% amplitude) for 2-3 minutes on ice.
- Critical Control Point: This step determines the final nanoparticle size (Target: 150–250 nm).
- Solvent Evaporation:
 - Stir the W1/O/W2 emulsion magnetically at 800 RPM for 4–6 hours at room temperature in a fume hood to evaporate DCM.
- Purification:
 - Centrifuge at 15,000 x g for 30 minutes at 4°C.
 - Discard supernatant (keep for EE% analysis).
 - Wash pellet 3x with deionized water to remove excess PVA and unencapsulated drug.
- Lyophilization:
 - Resuspend pellet in water with 5% Trehalose (cryoprotectant).
 - Freeze-dry for 24 hours.

Visualization: W1/O/W2 Workflow



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Figure 1: Workflow for W1/O/W2 Double Emulsion technique ensuring high encapsulation of hydrophilic salts.

Protocol B: Chitosan Nanoparticles via Ionic Gelation

Best for: Nose-to-Brain delivery and mucoadhesion.

Step-by-Step Methodology

- Chitosan Solution Preparation:
 - Dissolve Low MW Chitosan (1.5 mg/mL) in 1% (v/v) Acetic Acid solution.
 - Stir overnight to ensure complete dissolution. Adjust pH to 5.0 using 1M NaOH (Critical: pH > 5.5 causes precipitation).
- Drug Incorporation:
 - Add **Adamantamine Fumarate** (0.5 mg/mL) directly to the Chitosan solution. Stir for 30 minutes.
- Crosslinker Preparation:
 - Prepare Sodium Tripolyphosphate (TPP) solution (0.5 mg/mL) in deionized water.
- Nanoparticle Formation:
 - Place Chitosan-Drug solution on magnetic stirring (600 RPM).
 - Add TPP solution dropwise (rate: 0.5 mL/min) using a syringe pump.
 - Mechanism:^{[6][7]} The TPP anions crosslink the cationic amine groups of Chitosan and Adamantamine, forming nanoparticles instantly (Tyndall effect becomes visible).
- Stabilization:
 - Continue stirring for 30 minutes.
- Collection:

- Centrifuge at 18,000 x g for 40 minutes.
- Resuspend in water or freeze-dry with mannitol.

Part 4: Characterization & Quality Control

Physicochemical Parameters

Summarized targets for a successful formulation:

Parameter	Method	Target Specification
Particle Size	Dynamic Light Scattering (DLS)	150 – 250 nm (PLGA) 100 – 200 nm (Chitosan)
Polydispersity Index (PDI)	DLS	< 0.2 (Monodisperse)
Zeta Potential	Electrophoretic Mobility	-20 to -30 mV (PLGA) +30 to +45 mV (Chitosan)
Encapsulation Efficiency (EE%)	HPLC (Indirect Method)	> 60%
Drug Loading (DL%)	HPLC	5 – 10%

HPLC Quantification Protocol

To determine EE%, analyze the supernatant recovered after centrifugation.

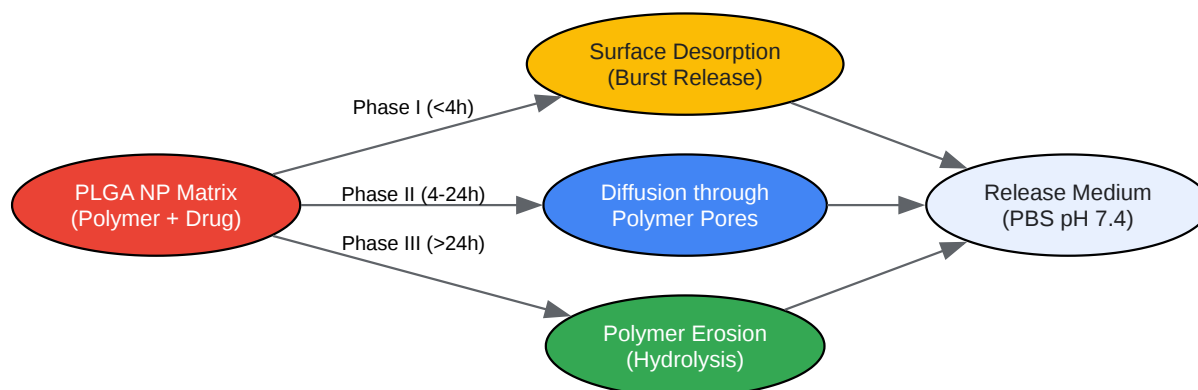
- Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: Acetonitrile : Phosphate Buffer (pH 6.0) [40:60 v/v].
- Flow Rate: 1.0 mL/min.
- Detection: UV at 200–210 nm (Amantadine lacks strong chromophores; derivatization with FMOC-Cl may be required for higher sensitivity if UV signal is weak).
- Calculation:

Part 5: In Vitro Release Study

Method: Dialysis Bag Diffusion Technique.

- Setup: Place 5 mg equivalent of lyophilized NPs in a dialysis bag (MWCO 12-14 kDa).
- Medium: Immerse bag in 50 mL PBS (pH 7.4) at 37°C under constant stirring (100 RPM).
- Sampling: Withdraw 1 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). Replace with fresh medium to maintain sink conditions.
- Analysis: Quantify drug via HPLC.
- Kinetics: Fit data to Higuchi (diffusion) and Korsmeyer-Peppas (erosion/diffusion) models.

Visualization: Drug Release Mechanism



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Figure 2: Tri-phasic release mechanism expected from PLGA nanoparticles.

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